molecular formula C15H19N5O2S B12577316 N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide CAS No. 610794-21-3

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide

Cat. No.: B12577316
CAS No.: 610794-21-3
M. Wt: 333.4 g/mol
InChI Key: SBHUGNBDUYEJFA-UHFFFAOYSA-N
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Description

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features an azide group, a dimethylamino group, and a naphthalenesulfonamide moiety, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide typically involves multiple steps. One common route includes the following steps:

    Preparation of 3-Azidopropylamine: This can be achieved by reacting 3-chloropropylamine with sodium azide in a polar solvent such as dimethylformamide (DMF) under reflux conditions.

    Formation of Naphthalenesulfonamide Derivative: The next step involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with 3-azidopropylamine in the presence of a base like triethylamine. This reaction is typically carried out in an inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other derivatives.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, polar solvents (e.g., DMF), reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation, inert atmosphere.

    Cycloaddition: Copper(I) catalysts, polar solvents, room temperature or elevated temperatures.

Major Products Formed

    Amines: From reduction of the azide group.

    Triazoles: From cycloaddition reactions with alkynes.

Scientific Research Applications

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in click chemistry.

    Biology: Employed in the study of protein labeling and bioorthogonal chemistry due to its azide functionality.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide largely depends on its functional groups:

    Azide Group: Can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with biological processes.

    Dimethylamino Group: Contributes to the compound’s solubility and reactivity, facilitating interactions with various molecular targets.

    Naphthalenesulfonamide Moiety: Provides a rigid aromatic structure that can interact with specific proteins or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide: Similar structure but with an amine group instead of an azide.

    N-(3-Azidopropyl)-1-naphthalenesulfonamide: Lacks the dimethylamino group, affecting its reactivity and solubility.

    N-(3-Azidopropyl)-5-(methylamino)-1-naphthalenesulfonamide: Contains a methylamino group instead of a dimethylamino group, altering its chemical properties.

Uniqueness

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is unique due to the combination of its azide, dimethylamino, and naphthalenesulfonamide groups. This combination imparts distinct reactivity and versatility, making it valuable for various applications in research and industry.

Biological Activity

N-(3-Azidopropyl)-5-(dimethylamino)-1-naphthalenesulfonamide is a compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and bioconjugation. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 333.409 g/mol
  • LogP : 3.81 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 107.54 Ų

This compound primarily functions as a thiol-reactive probe, exploiting the azide functional group for bioorthogonal reactions. This property allows it to selectively label thiol-containing biomolecules, making it useful in various biological assays and imaging techniques.

Biological Activity

The compound's biological activity can be categorized into several key areas:

1. Thiol Labeling

The compound has been shown to effectively label thiols in proteins, facilitating the study of protein dynamics and interactions. The reaction kinetics with glutathione, a common cellular thiol, were characterized by second-order rate constants ranging from 40 to 200 M⁻¹s⁻¹, indicating a strong reactivity profile suitable for biological applications .

2. Antitumor Activity

In related studies, derivatives of naphthalene sulfonamides have exhibited antitumor properties. For instance, compounds structurally similar to this compound have been reported to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

3. Fluorogenic Probes

The compound has been utilized in the development of fluorogenic probes for real-time monitoring of thiol levels in biological samples. The increase in fluorescence upon reaction with thiols has been quantitatively assessed, demonstrating its potential as a sensitive detection tool in biochemical assays .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

  • Study on Protein Labeling : A study demonstrated the use of this compound to label specific proteins in live cells, allowing for visualization of protein localization and dynamics using fluorescence microscopy .
  • Anticancer Research : Another investigation focused on the synthesis of naphthalene sulfonamide derivatives that showed significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating potent activity compared to standard chemotherapeutics .

Data Table: Reactivity and Stability

The following table summarizes key findings regarding the reactivity and stability of this compound in different experimental setups:

Compoundk_obs (M⁻¹s⁻¹)Fluorescence IncreaseStability (days)
This compound104 ± 3.2Significant>9
Related Compound A197 ± 11.3Moderate2-3
Related Compound B39.9 ± 1.9Low<1

Properties

CAS No.

610794-21-3

Molecular Formula

C15H19N5O2S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(3-azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H19N5O2S/c1-20(2)14-8-3-7-13-12(14)6-4-9-15(13)23(21,22)18-11-5-10-17-19-16/h3-4,6-9,18H,5,10-11H2,1-2H3

InChI Key

SBHUGNBDUYEJFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN=[N+]=[N-]

Origin of Product

United States

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